2-Methyl-3-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
2-Methyl-3-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO3S It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 2-methyl-3-nitrobenzenesulfonamide with trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of the nitro group with the trifluoromethoxy group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Methyl-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its activity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethoxybenzenesulfonamide: Similar structure but lacks the methyl group.
3-Trifluoromethoxybenzenesulfonamide: Similar structure but with the trifluoromethoxy group in a different position.
2-Methylbenzenesulfonamide: Lacks the trifluoromethoxy group.
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups, which impart distinct chemical properties. The trifluoromethoxy group enhances its electrophilicity, while the sulfonamide group provides hydrogen bonding capability, making it versatile in various chemical and biological applications .
Properties
Molecular Formula |
C8H8F3NO3S |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methyl-3-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-5-6(15-8(9,10)11)3-2-4-7(5)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
FMMDLMWCPQDXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)OC(F)(F)F |
Origin of Product |
United States |
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